7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-3-carbaldehyde
Description
Properties
IUPAC Name |
7-benzyl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-11-14-15-8-13-10-16(6-7-17(13)14)9-12-4-2-1-3-5-12/h1-5,8,11H,6-7,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLVADHMLFZLHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CN=C2C=O)CN1CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps:
- Formation of the imidazo[1,5-a]pyrazine ring system : This is often achieved by condensation of a 2-aminopyrazine derivative with an aldehyde or equivalent electrophile, followed by cyclization under acidic or basic conditions.
- Introduction of the benzyl group at position 7 : Benzylation can be performed either by using benzyl-substituted starting materials or by post-cyclization alkylation reactions.
- Installation of the carbaldehyde group at position 3 : This is commonly done by selective oxidation or formylation of a methyl or other suitable precursor at the 3-position.
Detailed Preparation Methodology
Starting Materials and Initial Cyclization
- The synthesis begins with a 2-aminopyrazine or related pyrazine derivative.
- Condensation with an aldehyde (e.g., benzaldehyde or substituted benzaldehydes) under acidic conditions forms an imine intermediate.
- Cyclization occurs to form the tetrahydroimidazo[1,5-a]pyrazine ring.
Functional Group Transformations
- Benzylation : The benzyl group at position 7 can be introduced by using benzyl halides or benzyl amines in nucleophilic substitution or reductive amination reactions.
- Formylation at position 3 : The aldehyde group is introduced by reduction of an ester or nitrile precursor or by direct oxidation of a methyl group adjacent to the nitrogen atoms in the ring.
Representative Synthetic Route (Based on Patent WO2009156951A2)
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | 2-Aminopyrazine + benzaldehyde, acid catalyst | Condensation and cyclization to form imidazo[1,5-a]pyrazine core | Moderate to good yields |
| 2 | Benzyl halide or benzylamine, base or reductive amination | Introduction of benzyl substituent at position 7 | High selectivity |
| 3 | Oxidation (e.g., DIBAL-H reduction of ester followed by oxidation) | Installation of aldehyde group at position 3 | Controlled low temperature (-78 °C) |
Alternative Synthetic Details from Research Literature
- Sodium triacetoxyborohydride-mediated reductive amination has been used to introduce benzylamine substituents on related tetrahydroimidazo-fused heterocycles, indicating a mild and efficient method for benzyl group incorporation.
- Diisobutylaluminum hydride (DIBAL-H) reduction at low temperature (-78 °C) is employed to reduce esters to aldehydes selectively, which is applicable for preparing the 3-carbaldehyde functionality.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Solvent | Dichloromethane (CH2Cl2), acetonitrile | Common solvents for cyclization and reduction |
| Temperature | Room temperature to -78 °C | Low temperature critical for selective aldehyde formation |
| Catalysts/Reagents | Acid catalysts (acetic acid), DIBAL-H, sodium triacetoxyborohydride | Used for condensation, reduction, and reductive amination |
| Purification | Chromatography on silica gel or alumina | Essential for isolating pure aldehyde product |
Analytical and Purity Data
- The final product is typically obtained as a white to yellow solid with purity around 95%.
- Characterization includes NMR, IR, and HRMS confirming the aldehyde and benzyl substituents.
- Storage is recommended at 2-8 °C to maintain stability.
Summary Table of Preparation Methods
| Method Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Cyclization | 2-Aminopyrazine + benzaldehyde, acid catalyst | Formation of tetrahydroimidazo[1,5-a]pyrazine core |
| Benzylation | Benzyl halide or benzylamine, base or reductive amination | Introduction of benzyl group at position 7 |
| Formylation (aldehyde group) | DIBAL-H reduction of ester at -78 °C, followed by oxidation | Selective aldehyde formation at position 3 |
| Purification | Silica gel chromatography | Isolation of pure 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-3-carbaldehyde |
Research Findings and Notes
- The use of pseudosymmetric 4,5-diiodoimidazole derivatives can circumvent tautomerism issues in imidazole chemistry, improving the selectivity of functionalization steps.
- Halogenation and subsequent substitution reactions on the tetrahydroimidazo[1,5-a]pyrazine core allow for versatile derivatization, which can be adapted for the synthesis of the target aldehyde.
- Reductive amination using sodium triacetoxyborohydride is a mild and efficient method for introducing benzylamine substituents, which can be adapted for benzyl group installation.
- Low-temperature DIBAL-H reductions are critical for selective conversion of esters to aldehydes without over-reduction to alcohols.
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-3-carboxylic acid.
Reduction: 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-3-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Orexin Receptor Antagonism
One of the primary applications of 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-3-carbaldehyde is its role as an orexin receptor antagonist. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. The compound has been shown to:
- Decrease alertness and increase time spent in REM and NREM sleep .
- Enhance memory function in animal models .
- Potentially treat sleep disorders and stress-related syndromes by modulating the orexin system .
Pain Management
Research indicates that derivatives of this compound may serve as effective agents in managing various types of pain:
- It has been suggested for use in treating inflammatory pain and neuropathic pain through modulation of the P2X7 receptor function .
- The P2X7 receptor is implicated in pain signaling pathways, making this compound a candidate for developing new analgesics .
Cognitive Dysfunction
The compound's ability to enhance cognitive functions suggests potential applications in treating cognitive dysfunctions associated with psychiatric and neurological disorders. Studies have indicated its effectiveness in models of post-traumatic stress disorder and other cognitive impairments .
Case Study 1: Sleep Disorders
A study demonstrated that administration of this compound resulted in significant increases in sleep duration and quality in rat models. This suggests its potential as a therapeutic agent for insomnia and other sleep-related disorders.
Case Study 2: Pain Relief
In a controlled trial involving rats with induced neuropathic pain, treatment with the compound showed a marked reduction in pain responses compared to control groups. This positions it as a promising candidate for further development into clinical pain relief medications.
Summary Table of Applications
| Application Area | Mechanism of Action | Potential Therapeutic Use |
|---|---|---|
| Orexin Receptor Antagonism | Modulates orexin signaling | Sleep disorders, stress-related syndromes |
| Pain Management | P2X7 receptor antagonism | Inflammatory and neuropathic pain |
| Cognitive Enhancement | Enhances memory function | Cognitive dysfunctions |
Mechanism of Action
The mechanism of action of 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to receptor sites in the central nervous system, modulating neurotransmitter activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Pyrimidine vs. Pyrazine Derivatives
Compounds like 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbaldehyde () replace the pyrazine ring with pyrimidine. Such derivatives exhibit antibacterial activity, with hydrazone analogs (e.g., 8a–k) showing 80–92% yields . In contrast, the pyrazine core in the target compound may influence binding to different biological targets, such as Gaq proteins (see §2.3) .
Pyridine-Based Analogs
5-(p-Cyanophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine (–12) substitutes pyrazine with pyridine, reducing nitrogen content. These compounds are patented as aldosterone synthase inhibitors, highlighting how core heterocycle modifications can redirect therapeutic applications .
Substituent Effects
Position 7 Modifications
- Unsubstituted core (–19): The parent compound, 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride, lacks substituents, underscoring the benzyl group’s role in modulating lipophilicity and target engagement.
Aldehyde Position and Reactivity
- Imidazo[1,2-a]pyrimidine-2-carbaldehyde (): Aldehyde at position 2 forms hydrazones with aromatic aldehydes, demonstrating antibacterial activity. The target compound’s aldehyde at position 3 may enable distinct reactivity or binding interactions .
- 3-Bromo analog (): Bromine substitution at position 3 introduces a leaving group, favoring nucleophilic substitution reactions, unlike the aldehyde’s electrophilic nature.
Physicochemical Properties
- Solubility : The aldehyde group may reduce aqueous solubility relative to carboxylate or hydrochloride salts (e.g., –19) .
Biological Activity
7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-3-carbaldehyde (CAS No. 165894-25-7) is a heterocyclic compound notable for its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a fused imidazo-pyrazine ring system with a benzyl group at the 7-position and an aldehyde group at the 3-position. Its molecular formula is with a molecular weight of 241.28 g/mol. The presence of both benzyl and aldehyde functionalities allows for diverse chemical modifications and interactions with biological targets .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. Key mechanisms include:
- Receptor Modulation : The compound may bind to receptor sites in the central nervous system (CNS), influencing neurotransmitter activity and potentially offering therapeutic benefits for CNS disorders.
- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function and potentially leading to therapeutic effects .
Biological Activity
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity : Studies have shown that derivatives of imidazo-pyrazines exhibit antimicrobial properties. While specific data on this compound's activity is limited, its structural relatives suggest potential efficacy against various pathogens .
- Antiviral Potential : Preliminary investigations suggest that compounds in similar classes may inhibit viral replication by targeting cellular pathways essential for viral life cycles. This opens avenues for exploring this compound as a potential antiviral agent .
- Neuroprotective Effects : Given its interaction with CNS receptors, the compound may provide neuroprotective effects in models of neurodegenerative diseases. Further studies are required to elucidate these effects fully.
Research Findings
A variety of studies have been conducted on similar compounds within the imidazo-pyrazine class. Here are some notable findings:
Case Studies
Several case studies have highlighted the potential applications of compounds within this class:
- Case Study 1 : A study on imidazo-pyrazine derivatives indicated their effectiveness as dual-action agents targeting both bacterial and viral infections.
- Case Study 2 : Research involving neuroprotective assays demonstrated that certain derivatives could significantly reduce cell death in models of oxidative stress-induced neurotoxicity.
Q & A
Q. What are the established synthetic routes for 7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-3-carbaldehyde, and how are intermediates characterized?
The compound is synthesized via functionalization at position 7 of the imidazo[1,5-a]pyrazine core. Key steps include:
- Condensation reactions : Reacting silylformamidine derivatives with precursors under anhydrous conditions (e.g., benzene as solvent) to introduce the benzyl group .
- Purification : Removal of excess reagents via vacuum distillation and crystallization from hexane .
- Characterization : H NMR and C NMR are critical for verifying regioselectivity and purity. For example, methylene protons adjacent to the benzyl group typically resonate at δ 3.5–4.0 ppm, while the aldehyde proton appears as a singlet near δ 9.8–10.2 ppm .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- NMR spectroscopy : H NMR identifies proton environments (e.g., benzyl aromatic protons at δ 7.2–7.4 ppm), while C NMR confirms carbonyl carbons (aldehyde at ~190–200 ppm) and heterocyclic carbons .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns. For analogs, HRMS data should match calculated values within 5 ppm error .
Advanced Research Questions
Q. How can researchers address discrepancies in spectral data during synthesis optimization?
Discrepancies (e.g., unexpected splitting in H NMR) often arise from:
- Regiochemical impurities : Use 2D NMR (e.g., HSQC, HMBC) to resolve ambiguities in substitution patterns .
- Solvent or temperature effects : Compare experimental data with computational predictions (DFT calculations) for chemical shifts .
- Byproduct formation : TLC monitoring and column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) can isolate impurities for further analysis .
Q. What strategies improve regioselectivity in functionalizing the imidazo[1,5-a]pyrazine core?
- Protecting group strategies : Temporary protection of the aldehyde group (e.g., acetal formation) prevents unwanted side reactions during benzylation .
- Catalytic control : Palladium-catalyzed cross-coupling reactions can selectively modify position 3 or 7, depending on ligand choice (e.g., Buchwald-Hartwig amination for nitrogen-based substitutions) .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic attack at the aldehyde position, while nonpolar solvents favor benzyl group stability .
Q. How can computational tools aid in predicting reaction outcomes for novel derivatives?
- Molecular docking : Predict binding affinity of derivatives for target enzymes (e.g., kinase inhibitors) using software like AutoDock Vina .
- Reaction simulation : Software such as Gaussian or ORCA models transition states and intermediates, identifying energetically favorable pathways .
- Spectral prediction : Tools like ACD/Labs or ChemDraw validate experimental NMR shifts against simulated spectra .
Data Contradiction Analysis
Q. How should conflicting biological activity data for analogs be interpreted?
- Structural variations : Minor changes (e.g., trifluoromethyl vs. nitro groups) drastically alter bioactivity. For example, trifluoromethyl analogs show enhanced metabolic stability compared to nitro derivatives .
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or concentrations (µM vs. nM) can explain variability. Always cross-reference IC values with positive controls .
Q. What are common pitfalls in scaling up synthesis from milligram to gram quantities?
- Exothermic reactions : At larger scales, uncontrolled heat generation during benzylation can lead to decomposition. Use jacketed reactors with precise temperature control .
- Purification challenges : Crystallization efficiency drops with scale; switch to flash chromatography or preparative HPLC for consistent purity .
Methodological Best Practices
Q. What safety protocols are critical when handling this compound?
- Aldehyde reactivity : Store under inert gas (argon) at –20°C to prevent oxidation. Use PPE (gloves, goggles) to avoid skin/eye contact .
- Waste disposal : Neutralize aldehyde-containing waste with sodium bisulfite before disposal to prevent environmental release .
Q. How can researchers validate the reproducibility of synthetic procedures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
